molecular formula C21H16N2O3S B12154614 (E)-[1-(6-methylpyridinium-2-yl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene](thiophen-2-yl)methanolate CAS No. 384376-57-2

(E)-[1-(6-methylpyridinium-2-yl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene](thiophen-2-yl)methanolate

Cat. No.: B12154614
CAS No.: 384376-57-2
M. Wt: 376.4 g/mol
InChI Key: VBQBBPQKVDMVDN-UHFFFAOYSA-N
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Description

(E)-1-(6-methylpyridinium-2-yl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidenemethanolate is a complex organic compound with a unique structure that combines pyridinium, pyrrolidinylidene, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(6-methylpyridinium-2-yl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidenemethanolate typically involves multi-step organic reactions. The process begins with the preparation of the pyridinium and pyrrolidinylidene intermediates, followed by their coupling with the thiophenyl group. Common reagents used in these reactions include aryl halides, copper catalysts, and palladium catalytic systems . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized catalytic processes. Techniques such as Buchwald–Hartwig cross-couplings and Chan–Lam cross-couplings are employed to achieve high efficiency and selectivity . The use of advanced catalytic systems and continuous flow reactors can further enhance the production scale and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(6-methylpyridinium-2-yl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidenemethanolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-1-(6-methylpyridinium-2-yl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidenemethanolate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(6-methylpyridinium-2-yl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidenemethanolate stands out due to its combination of functional groups, which confer unique chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

384376-57-2

Molecular Formula

C21H16N2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

4-hydroxy-1-(6-methylpyridin-2-yl)-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H16N2O3S/c1-13-7-5-11-16(22-13)23-18(14-8-3-2-4-9-14)17(20(25)21(23)26)19(24)15-10-6-12-27-15/h2-12,18,25H,1H3

InChI Key

VBQBBPQKVDMVDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4

solubility

53 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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